TAK-659 - 1312691-41-0

TAK-659

Catalog Number: EVT-287471
CAS Number: 1312691-41-0
Molecular Formula: C17H23Cl2FN6O
Molecular Weight: 417.3104
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK-659 is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Spleen tyrosine kinase inhibitor TAK-659 may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Note: TAK-659 free base is less stable. This product is supplied as dihydrochloride form.
Source and Classification

TAK-659 is classified as an oral, reversible tyrosine kinase inhibitor. It targets two key proteins:

  • Spleen Tyrosine Kinase (SYK): Involved in B-cell receptor signaling, crucial for B-cell function and development.
  • FMS-like Tyrosine Kinase 3 (FLT3): Often mutated or overexpressed in various leukemias, contributing to malignant cell growth.

The compound is primarily sourced from pharmaceutical research entities focusing on oncology therapeutics, with ongoing studies to evaluate its safety and efficacy in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of TAK-659 involves several organic reactions aimed at constructing its core structure followed by the formation of the hydrochloride salt. Although specific proprietary methods are not disclosed, the general synthetic route includes:

  1. Formation of Key Intermediates: This typically involves the reaction of various starting materials under controlled conditions to yield intermediates essential for the final product.
  2. Purification: The intermediates are purified using techniques such as crystallization or chromatography.
  3. Conversion to Hydrochloride Salt: The final step involves converting the base compound into its hydrochloride form to enhance solubility and stability.

The synthesis process is designed to ensure high purity and yield of TAK-659, which is crucial for its application in clinical research .

Molecular Structure Analysis

Structure and Data

TAK-659 has a molecular formula of C17H21FN6OC_{17}H_{21}FN_{6}O and a molecular weight of approximately 344.39 g/mol. Its structure features a complex arrangement that includes:

  • A pyrrolo group
  • A fluoro-pyridine ring
  • An aminocyclohexane moiety

These structural components facilitate its binding to the ATP-binding sites of SYK and FLT3, thereby inhibiting their activity .

Crystal Structure Insights

Recent studies utilizing crystallography have provided insights into how TAK-659 interacts with its target proteins. The compound forms hydrogen bonds with critical residues in the active site of SYK and FLT3, which is vital for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

TAK-659 can participate in various chemical reactions, including:

  • Oxidation: The compound can undergo oxidation reactions, potentially involving agents like hydrogen peroxide.
  • Reduction: It may also participate in reduction reactions using reducing agents such as sodium borohydride.
  • Substitution: TAK-659 can engage in substitution reactions where functional groups are exchanged under specific conditions.
  • Hydrolysis: In aqueous environments, hydrolysis can occur, leading to the breakdown of the compound into simpler components .
Mechanism of Action

Process and Data

The mechanism by which TAK-659 exerts its effects involves:

  1. Binding: TAK-659 binds to the ATP-binding pocket of SYK and FLT3, inhibiting their phosphorylation activity.
  2. Signal Transduction Interference: By inhibiting these kinases, TAK-659 disrupts critical signaling pathways involved in cell survival and proliferation, particularly in B-cell malignancies.

This inhibition leads to reduced cellular proliferation in cancer cells expressing high levels of SYK or FLT3, making it a promising candidate for treating conditions like chronic lymphocytic leukemia and diffuse large B-cell lymphoma .

Physical and Chemical Properties Analysis

Physical Properties

TAK-659 is characterized by:

  • A melting point that supports its stability under physiological conditions.
  • Solubility properties that allow for effective oral administration.

Chemical Properties

Key chemical properties include:

  • A long terminal half-life of approximately 37 hours, allowing for sustained therapeutic effects with once-daily dosing.
  • Rapid absorption with a median time to maximum concentration around 2 hours post-administration .
Applications

Scientific Uses

TAK-659 is primarily investigated for its applications in oncology, specifically targeting:

  • B-cell Malignancies: Demonstrated efficacy in preclinical models and early-phase clinical trials for conditions like diffuse large B-cell lymphoma and chronic lymphocytic leukemia.
  • Combination Therapies: Ongoing studies are exploring its use in combination with other chemotherapeutics such as paclitaxel to enhance treatment efficacy against resistant cancer types .
Biochemical Characterization of TAK-659

Structural Analysis of TAK-659 as a Dual SYK/FLT3 Inhibitor

TAK-659 (mivavotinib) is an investigational small molecule inhibitor belonging to the class of type 1 tyrosine kinase inhibitors. Its core chemical structure consists of a morpholino-linked pyridopyrimidine scaffold, enabling competitive binding at the adenosine triphosphate (ATP)-binding sites of both spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). This structure confers reversible inhibition kinetics and facilitates deep penetration into the hydrophobic kinase pockets. Key structural elements include:

  • Central pyridopyrimidinone ring: Serves as a hinge-binding motif, forming critical hydrogen bonds with backbone residues in the kinase domains.
  • Morpholine substituent: Optimizes solubility and provides steric complementarity with unique hydrophobic regions in SYK.
  • Fluorophenyl moiety: Enhances affinity for the FLT3 gatekeeper region through van der Waals interactions.
  • Pyrrolidine linker: Positions secondary substituents for optimal interaction with allosteric pockets adjacent to the ATP site.

Table 1: Structural Components of TAK-659 and Their Functional Roles

Structural ComponentTarget InteractionFunctional Role
Pyridopyrimidinone coreSYK hinge region (Glu410, Phe413)ATP-competitive binding; hydrogen bond formation
Fluorophenyl groupFLT3 gatekeeper pocket (Phe691, Ala642)Hydrophobic stacking; enhances selectivity for activated FLT3 conformations
Morpholine substituentSYK-specific hydrophobic pocket (Leu377, Val385)Solubility enhancement; confers SYK selectivity over ZAP-70
Pyrrolidine linkerFLT3 catalytic loop (Asp829)Positions molecule for salt bridge formation in FLT3

Crystallographic Binding Mechanisms to SYK Kinase Domain [7]

X-ray crystallography studies reveal that TAK-659 binds the SYK kinase domain (KD) in its active conformation. The inhibitor forms a bidentate hydrogen bond network between its pyridopyrimidine nitrogen atoms and the backbone amide of Glu410 in the SYK hinge region. The morpholino group extends into a solvent-exposed region, reducing steric clashes and improving pharmacokinetic properties. Crucially, the fluorophenyl group induces a conformational shift in the SYK P-loop, stabilizing a closed configuration that obstructs ATP access. This binding mode achieves an IC50 of 3.2 nM against purified SYK kinase, with >50-fold selectivity over most other kinases in comprehensive profiling studies. Molecular dynamics simulations indicate the binding stabilizes the SYK activation loop, preventing autophosphorylation at Tyr525/526 – a critical step in B-cell receptor signaling transduction.

Selectivity Profiling Against FLT3 Isoforms [4] [8]

TAK-659 demonstrates differential potency against FLT3 isoforms:

  • FLT3-ITD mutants: IC50 = 4.6 nM due to enhanced hydrophobic complementarity with the activation loop
  • FLT3-TKD mutants (D835Y): IC50 = 5.8 nM
  • Wild-type FLT3: IC50 = 18.3 nM

This selectivity profile stems from TAK-659's preferential binding to the "DFG-in" conformation stabilized by internal tandem duplication (ITD) mutations. The compound's fluorophenyl moiety occupies a hydrophobic pocket adjacent to the catalytic domain that is enlarged in FLT3-ITD variants, explaining the 4-fold increased affinity versus wild-type FLT3. Kinome-wide screening (against 290 kinases) confirmed selectivity, with only VEGFR2 (IC50 = 135 nM) and JAK3 (IC50 = 114 nM) showing significant off-target inhibition above 100 nM. In FLT3-dependent cell lines (MV4-11, MOLM-13), TAK-659 achieves nanomolar potency (EC50 = 11-28 nM), while RS4-11 (wild-type FLT3) requires 20-fold higher concentrations for equivalent inhibition [6].

Table 2: Selectivity Profile of TAK-659 Against Key Kinase Targets

Kinase TargetIC50 (nM)Cellular ContextStructural Basis of Inhibition
SYK3.2OCI-LY10 lymphoma cellsHinge region hydrogen bonding; P-loop stabilization
FLT3-ITD4.6MV4-11 AML cellsEnhanced hydrophobic pocket engagement in activation loop
FLT3-TKD5.8MOLM-13 AML cellsSalt bridge formation with Asp829; hydrophobic complementarity
FLT3-WT18.3RS4-11 ALL cellsReduced activation loop complementarity
ZAP-7075Primary T-cellsSteric clash with Leu327 in hinge region
VEGFR2135HUVEC endothelial cellsPartial engagement of hydrophobic front pocket

Thermodynamic and Kinetic Binding Parameters

Inhibition Constants (Ki) for SYK and FLT3 [7]

Isothermal titration calorimetry (ITC) studies quantify TAK-659's binding thermodynamics:

  • SYK: Kd = 2.1 ± 0.3 nM (ΔG = -12.8 kcal/mol; ΔH = -9.2 kcal/mol; TΔS = +3.6 kcal/mol)
  • FLT3-ITD: Kd = 3.8 ± 0.7 nM (ΔG = -11.9 kcal/mol; ΔH = -7.1 kcal/mol; TΔS = +4.8 kcal/mol)

The favorable enthalpy contributions indicate extensive hydrogen bonding and van der Waals interactions dominate binding, while positive entropy values suggest displacement of structured water molecules from hydrophobic pockets. Kinetic assays using surface plasmon resonance (SPR) demonstrate rapid association rates (kon = 1.2 × 107 M-1s-1 for SYK; 8.9 × 106 M-1s-1 for FLT3) and moderate dissociation rates (koff = 0.025 s-1 for SYK; 0.034 s-1 for FLT3), yielding residence times of 40 seconds (SYK) and 29 seconds (FLT3) – sufficient for sustained target engagement during plasma clearance phases.

Competitive vs. Non-Competitive Inhibition Kinetics [4]

Lineweaver-Burk plot analysis confirms TAK-659 functions as a competitive ATP-antagonist for both primary targets:

  • SYK inhibition: Increasing ATP concentrations (0–1 mM) right-shift IC50 values linearly (Km increases; Vmax unchanged)
  • FLT3 inhibition: Km increases 8-fold at saturating inhibitor concentrations without Vmax depression

Notably, TAK-659 exhibits mixed-type inhibition against select downstream effectors:

  • PLCγ phosphorylation: Non-competitive component (α = 2.3) suggesting allosteric effects
  • STAT5 activation: Uncompetitive kinetics at high ATP concentrations

This behavior implies that while direct kinase inhibition is ATP-competitive, downstream pathway blockade involves conformational perturbations beyond the catalytic site. In FLT3-ITD dependent cells, TAK-659 achieves >90% target occupancy at 100 nM, suppressing phosphorylation of STAT5 (EC50 = 8.3 nM), MAPK (EC50 = 14.7 nM), and PI3K effectors (EC50 = 22.1 nM) within 2 hours. Plasma inhibitory activity (PIA) assays demonstrate sustained FLT3 phosphorylation inhibition requires BID dosing due to TAK-659's 8–10 hour half-life in biological systems [4].

Table 3: Kinetic Parameters of TAK-659-Mediated Inhibition

ParameterSYK InhibitionFLT3-ITD InhibitionMethodology
Ki (nM)1.8 ± 0.43.5 ± 0.9Enzyme kinetics (ATP-variable)
IC50 (cell-free)3.2 ± 0.7 nM4.6 ± 1.1 nMTR-FRET phosphorylation assay
IC50 (cellular)11 ± 3 nM (OCI-LY10)28 ± 6 nM (MV4-11)Phospho-flow cytometry
Hill slope1.1 ± 0.21.3 ± 0.3Dose-response curve fitting
Residence time40 ± 8 seconds29 ± 6 secondsSurface plasmon resonance (SPR)
Kon (M-1s-1)1.2 × 1078.9 × 106SPR association kinetics

Properties

CAS Number

1312691-41-0

Product Name

TAK-659

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

Molecular Formula

C17H23Cl2FN6O

Molecular Weight

417.3104

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1

InChI Key

BZSLKYUVNSVQRA-UVDYRLMLSA-N

SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N

Solubility

Soluble in DMSO

Synonyms

TAK659, TAK-659, TAK 659, TAK-659 HCl, TAK659 dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.